molecular formula C23H36N6O5S B194398 21R-Argatroban CAS No. 121785-71-5

21R-Argatroban

Katalognummer: B194398
CAS-Nummer: 121785-71-5
Molekulargewicht: 508.6 g/mol
InChI-Schlüssel: KXNPVXPOPUZYGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Argatroban is a synthetic direct thrombin inhibitor used primarily as an anticoagulant. It is particularly effective in the prevention and treatment of thrombosis in patients with heparin-induced thrombocytopenia. Argatroban is a small molecule that selectively inhibits thrombin, a key enzyme in the coagulation cascade .

Wissenschaftliche Forschungsanwendungen

Argatroban hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Argatroban übt seine antikoagulatorische Wirkung durch direkte Hemmung von Thrombin aus. Es bindet reversibel an das aktive Zentrum von Thrombin und verhindert die Umwandlung von Fibrinogen zu Fibrin, die für die Gerinnungsbildung unerlässlich ist. Diese Hemmung beeinflusst auch die Aktivierung der Gerinnungsfaktoren V, VIII und XIII, des Proteins C und der Thrombozytenaggregation .

Ähnliche Verbindungen:

    Bivalirudin: Ein weiterer direkter Thrombininhibitor, der in ähnlichen klinischen Umgebungen eingesetzt wird.

    Lepirudin: Ein rekombinantes Hirudin, das zur Antikoagulation bei Patienten mit Heparin-induzierter Thrombozytopenie eingesetzt wird.

    Dabigatran: Ein oraler direkter Thrombininhibitor, der zur Schlaganfallprävention bei Vorhofflimmern eingesetzt wird.

Einzigartigkeit von Argatroban: Argatroban ist einzigartig aufgrund seiner reversiblen Bindung an Thrombin und seiner Eignung für Patienten mit Nierenfunktionsstörungen, da es in der Leber metabolisiert wird . Dies macht es zu einer bevorzugten Wahl in bestimmten klinischen Szenarien, in denen andere Antikoagulanzien möglicherweise nicht geeignet sind.

Wirkmechanismus

Target of Action

21R-Argatroban, also known as Argatroban, is a synthetic direct thrombin inhibitor . Its primary target is thrombin , a key enzyme involved in the blood clotting process .

Mode of Action

Argatroban exerts its anticoagulant effects by inhibiting thrombin-catalyzed or -induced reactions , including fibrin formation; activation of coagulation factors V, VIII, and XIII; protein C; and platelet aggregation . It is capable of inhibiting the action of both free and clot-associated thrombin . Argatroban is highly selective for thrombin with an inhibitory constant (Ki) of 0.04 µM .

Biochemical Pathways

The inhibition of thrombin by Argatroban affects several biochemical pathways. It inhibits the conversion of soluble fibrinogen to insoluble fibrin, the chief ingredient of clots . It also prevents the activation of factors V and VIII, which are critical cofactors in the “tenase” and prothrombinase complexes that catalyze the formation of factors Xa and IIa (thrombin), respectively . This inhibition disrupts the coagulation cascade and prevents the formation of blood clots .

Pharmacokinetics

Argatroban is given intravenously and drug plasma concentrations reach steady state in 1–3 hours . It distributes mainly in the extracellular fluid as evidenced by an apparent steady-state volume of distribution of 174 mL/kg . Argatroban is 54% bound to human serum proteins, with binding to albumin and α1-acid glycoprotein being 20% and 34%, respectively . It is metabolized in the liver and has a half-life of about 50 minutes . Because of its hepatic metabolism, it may be used in patients with renal dysfunction .

Result of Action

The inhibition of thrombin by Argatroban results in profound effects on hemostasis . It prevents the formation of blood clots, making it a potent anticoagulant . In vitro assays have demonstrated that Argatroban treatment results in decreased cell growth, colony-forming ability, adhesion, and migration .

Action Environment

The action of Argatroban can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Pharmacokinetics of argatroban are unaffected by coadministration of erythromycin, aspirin, acetaminophen, digoxin, or lidocaine . Furthermore, the action of Argatroban can be influenced by the patient’s health status. For example, in patients with hepatic impairment, the clearance of Argatroban is reduced, leading to increased plasma concentrations .

Biochemische Analyse

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of argatroban involves several key steps:

Industrial Production Methods: The industrial production of argatroban follows similar steps but is optimized for large-scale production. The process ensures high purity (not less than 99.5%) and low heavy metal content, making it suitable for medical applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Argatroban unterliegt hauptsächlich:

    Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

    Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

    Substitution: Umfasst den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.

    Reduktion: Häufige Reagenzien sind Wasserstoffgas in Gegenwart eines Palladiumkatalysators.

    Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter verschiedenen Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann die Oxidation zu oxidierten Derivaten führen, während die Reduktion zu reduzierten Formen von Argatroban führen kann .

Vergleich Mit ähnlichen Verbindungen

    Bivalirudin: Another direct thrombin inhibitor used in similar clinical settings.

    Lepirudin: A recombinant hirudin used for anticoagulation in patients with heparin-induced thrombocytopenia.

    Dabigatran: An oral direct thrombin inhibitor used for stroke prevention in atrial fibrillation.

Uniqueness of Argatroban: Argatroban is unique due to its reversible binding to thrombin and its suitability for patients with renal dysfunction, as it is metabolized in the liver . This makes it a preferred choice in specific clinical scenarios where other anticoagulants may not be suitable.

Biologische Aktivität

Introduction

21R-Argatroban is a synthetic direct thrombin inhibitor, primarily used in the management of thrombosis, particularly in patients with heparin-induced thrombocytopenia (HIT). Its biological activity is characterized by its ability to selectively inhibit thrombin, thereby preventing clot formation. This article explores the pharmacological properties, clinical efficacy, and safety profile of this compound based on diverse research findings.

This compound functions as a monovalent direct thrombin inhibitor, meaning it binds to the active site of thrombin, inhibiting its function without requiring antithrombin. This mechanism allows it to effectively inhibit both free and fibrin-bound thrombin. The compound exhibits a relatively short elimination half-life of approximately 45 minutes and is predominantly metabolized in the liver via cytochrome P450 enzymes, primarily CYP3A4 .

Pharmacokinetics

The pharmacokinetic profile of this compound shows linear behavior within clinically relevant dosing ranges (1–3 μg/kg/min for HIT treatment). Steady-state concentrations are typically reached within one hour of infusion initiation. The anticoagulant effects diminish rapidly after cessation of therapy, returning to baseline levels within 2–4 hours .

Table 1: Key Pharmacokinetic Parameters of this compound

ParameterValue
Elimination Half-Life~45 minutes
MetabolismHepatic (CYP3A4)
Steady-State ConcentrationAchieved within 1 hour
Dosing Range1–25 μg/kg/min

Use in Heparin-Induced Thrombocytopenia (HIT)

Clinical studies have demonstrated that this compound significantly improves outcomes in patients with HIT. In a multicenter study involving 418 patients, those treated with argatroban showed a composite endpoint reduction (death from all causes, amputation, or new thrombosis) compared to historical controls (28% vs. 38.8%, P = .04) over a follow-up period .

Stroke Management

Recent randomized trials have investigated the efficacy of this compound in acute ischemic stroke patients. In one study involving 601 patients, those receiving argatroban exhibited a higher rate of good functional outcomes at 90 days compared to controls (80.5% vs. 73.3%, P = .04) . This suggests potential benefits in neurological recovery when administered early post-stroke.

Table 2: Clinical Study Outcomes for Argatroban in HIT and Stroke

Study FocusOutcome MeasureArgatroban Group (%)Control Group (%)P-Value
HIT StudyComposite Endpoint (Death/Thrombosis)28.038.8.04
Acute Ischemic StrokeGood Functional Outcome at 90 Days80.573.3.04

Bleeding Risks

While argatroban is effective in preventing thrombosis, its use is associated with bleeding risks. In clinical trials, major bleeding complications were reported in approximately 3%–6% of treated patients . The incidence was notably higher in specific populations such as those with severe HIT.

Comparative Studies

In comparative studies against unfractionated heparin (UFH), argatroban showed non-inferiority concerning major bleeding and thrombosis rates during procedures like veno-venous extracorporeal membrane oxygenation (vvECMO) . This finding highlights its safety profile in critically ill patients who may be at increased risk for bleeding.

Table 3: Safety Outcomes Comparing Argatroban and UFH

Safety MeasureArgatroban (%)UFH (%)P-Value
Major Bleeding Events6981.163
Major Thrombosis2817.145

Eigenschaften

IUPAC Name

1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N6O5S/c1-14-8-10-29(18(12-14)22(31)32)21(30)17(6-4-9-26-23(24)25)28-35(33,34)19-7-3-5-16-11-15(2)13-27-20(16)19/h3,5,7,14-15,17-18,27-28H,4,6,8-13H2,1-2H3,(H,31,32)(H4,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNPVXPOPUZYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10860975
Record name 4-Methyl-1-[N~2~-(3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl)arginyl]piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121785-71-5
Record name 121785-71-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
21R-Argatroban
Reactant of Route 2
21R-Argatroban
Reactant of Route 3
21R-Argatroban
Reactant of Route 4
21R-Argatroban
Reactant of Route 5
21R-Argatroban
Reactant of Route 6
21R-Argatroban

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.